molecular formula C20H23N7O2 B2464174 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide CAS No. 1170079-02-3

4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2464174
CAS No.: 1170079-02-3
M. Wt: 393.451
InChI Key: VGXQNRPOYOZQLH-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrimidine core substituted with a 1H-imidazole ring and a 2-methyl group. The pyrimidine is linked to a piperazine ring, which is further functionalized with a carboxamide group attached to a 2-methoxyphenyl moiety. The imidazole and pyrimidine motifs are pharmacologically significant, often associated with antimicrobial, anticancer, and CNS-targeting activities . The piperazine ring enhances bioavailability and metabolic stability, while the 2-methoxyphenyl group may influence solubility and receptor binding through steric and electronic effects.

Properties

IUPAC Name

4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c1-15-22-18(13-19(23-15)27-8-7-21-14-27)25-9-11-26(12-10-25)20(28)24-16-5-3-4-6-17(16)29-2/h3-8,13-14H,9-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXQNRPOYOZQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC=CC=C3OC)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H23N7OC_{20}H_{23}N_{7}O with a molecular weight of approximately 393.45 g/mol. Its structure features a piperazine ring substituted with an imidazole and pyrimidine moiety, which are known to influence biological interactions.

Research indicates that this compound may exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The imidazole and pyrimidine components are often associated with enzyme inhibition, which could be relevant in targeting specific pathways in disease processes.
  • Receptor Modulation : The piperazine moiety is known to interact with various neurotransmitter receptors, potentially affecting central nervous system (CNS) activity.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound demonstrate significant antimicrobial properties. For instance:

  • Activity Against Mycobacterium tuberculosis : A related study found that certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound may have potential as an anti-tubercular agent.

Antiviral Potential

Research into N-Heterocycles has indicated that similar compounds show promising antiviral activity. For example, some derivatives have demonstrated inhibitory effects on respiratory syncytial virus (RSV) replication at micromolar concentrations .

Cytotoxicity Studies

Cytotoxicity assessments in human cell lines (e.g., HEK-293) indicated that many derivatives were non-toxic, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

Study ReferenceCompound TestedIC50 (μM)Target PathogenNotes
This compound1.35 - 2.18Mycobacterium tuberculosisSignificant anti-tubercular activity
Various N-HeterocyclesVaries (5 - 28)Respiratory Syncytial VirusInhibitory effects at micromolar doses
Derivatives of similar structureNon-toxicHEK-293 cellsFavorable safety profile

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analog with 4-Methoxyphenyl Substituent

Compound : 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide

  • Core Structure : Identical pyrimidine-piperazine backbone.
  • Key Difference : The methoxy group is para-substituted (4-methoxyphenyl) vs. ortho-substituted (2-methoxyphenyl) in the target compound.
  • Steric Hindrance: The ortho-substitution in the target compound introduces steric constraints, which could reduce rotational freedom and alter binding pocket interactions.
  • Data Gap: No direct pharmacological data are available for either compound, but structural analogs suggest that substituent position significantly impacts potency and selectivity .

Imidazole-Bipyridine Derivative

Compound : N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine

  • Core Structure : Bipyridine linked to a methylimidazole and 4-phenylenediamine.
  • Key Differences :
    • Heterocyclic Core : Bipyridine vs. pyrimidine-piperazine in the target compound.
    • Functional Groups : The bipyridine derivative includes a fluorescent 4-phenylenediamine group, absent in the target compound.
  • Pharmacological Activities : Exhibits fluorescence and inferred anticancer/antimicrobial properties due to imidazole and bipyridine motifs. The target compound’s piperazine-pyrimidine core may prioritize CNS activity over fluorescence .

Pyrazolopyridine-Based Carboxamide

Compound : N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

  • Core Structure : Pyrazolo[3,4-b]pyridine with ethyl-methylpyrazole and phenyl groups.
  • Key Differences :
    • Heterocycle Type : Pyrazolopyridine vs. pyrimidine-imidazole in the target compound.
    • Substituents : Lacks piperazine and methoxyphenyl groups.
  • Implications : Pyrazolopyridines are associated with kinase inhibition, whereas pyrimidine-imidazole systems may target nucleotide biosynthesis pathways. The absence of piperazine in this compound suggests reduced blood-brain barrier penetration compared to the target molecule .

Comparative Data Table

Feature Target Compound 4-Methoxyphenyl Analog Imidazole-Bipyridine Pyrazolopyridine
Core Structure Pyrimidine-piperazine Pyrimidine-piperazine Bipyridine-imidazole Pyrazolopyridine
Key Substituents 2-Methoxyphenyl, imidazol-1-yl 4-Methoxyphenyl, imidazol-1-yl 4-Phenylenediamine, methylimidazole Ethyl-methylpyrazole, phenyl
Synthesis Method Not specified Not specified SNAr reaction Not specified
Pharmacological Inference Antimicrobial, CNS-targeting Similar to target compound Anticancer, fluorescent Kinase inhibition
Unique Property Ortho-methoxy steric effects Para-methoxy electronic effects Fluorescence Kinase selectivity

Research Findings and Inferences

  • Structural-Activity Relationships (SAR): Substitution at the ortho position (target compound) vs. para () may modulate receptor binding and metabolic stability.
  • Synthetic Feasibility : SNAr reactions () are viable for functionalizing pyrimidine cores, suggesting a plausible route for the target compound’s synthesis.
  • Biological Potential: While direct data are lacking, the imidazole-pyrimidine framework is frequently associated with antimicrobial and anticancer activities, whereas bipyridine and pyrazolopyridine systems diverge into fluorescence or kinase targeting .

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